REACTION_CXSMILES
|
[I-].[CH3:2][P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.CC(C)([O-])C.[K+].[F:28][C:29]1[CH:36]=[CH:35][C:34]([O:37][CH3:38])=[CH:33][C:30]=1[CH:31]=O>O1CCCC1>[CH:31]([C:30]1[CH:33]=[C:34]([O:37][CH3:38])[CH:35]=[CH:36][C:29]=1[F:28])=[CH2:2] |f:0.1,2.3|
|
Name
|
|
Quantity
|
39.4 g
|
Type
|
reactant
|
Smiles
|
[I-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
10.9 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=O)C=C(C=C1)OC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The resulting suspension was stirred at 0° C. under nitrogen stream for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
followed by the dropwise addition
|
Type
|
STIRRING
|
Details
|
The resulting mixture was further stirred for one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
quenched by the addition of water
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The formed organic layer was washed with water and brine successively
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(=C)C=1C=C(C=CC1F)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 92.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |